Cas no 364737-73-5 (2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol)

2-1-(Furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol is a structurally complex heterocyclic compound featuring a pyrazoline core fused with furan and phenyl substituents. Its unique molecular architecture, incorporating both aromatic and heteroaromatic moieties, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a precursor for bioactive molecules due to the presence of multiple reactive sites, including the furan carbonyl and phenolic hydroxyl groups, which facilitate further functionalization. Its rigid yet tunable framework may contribute to applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and synthetic versatility underscore its utility in advanced chemical research.
2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol structure
364737-73-5 structure
Product name:2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol
CAS No:364737-73-5
MF:C20H16N2O3
Molecular Weight:332.352644920349
CID:6127152
PubChem ID:2971697

2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol 化学的及び物理的性質

名前と識別子

    • 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol
    • furan-2-yl-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone
    • F1741-0083
    • furan-2-yl(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
    • SR-01000292911-1
    • 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
    • AKOS003595088
    • Z57329791
    • 364737-73-5
    • SR-01000292911
    • インチ: 1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)20(24)19-11-6-12-25-19/h1-12,17,23H,13H2
    • InChIKey: PGHUFOJFKZXUDV-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CO1)(N1C(C2=CC=CC=C2O)CC(C2=CC=CC=C2)=N1)=O

計算された属性

  • 精确分子量: 332.11609238g/mol
  • 同位素质量: 332.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 515
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 3.4

2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1741-0083-30mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F1741-0083-2μmol
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1741-0083-2mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1741-0083-10mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1741-0083-20μmol
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1741-0083-5mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1741-0083-10μmol
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1741-0083-3mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1741-0083-1mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1741-0083-20mg
2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
364737-73-5 90%+
20mg
$99.0 2023-07-28

2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol 関連文献

2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenolに関する追加情報

Introduction to 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol (CAS No. 364737-73-5)

The compound 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol, identified by its CAS number 364737-73-5, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a pyrazole core linked to a phenolic group and an acetyl-furan moiety, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of functional groups in this compound makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, owing to their broad spectrum of biological activities. The presence of both aromatic and heterocyclic components in 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol suggests potential interactions with biological targets such as enzymes and receptors. Specifically, the acetyl-furan group can serve as a hinge-binding motif, while the phenyl ring may enhance binding affinity through hydrophobic interactions. These features make the compound an intriguing subject for structure-activity relationship (SAR) studies.

In the context of contemporary pharmaceutical research, the development of novel molecular entities with enhanced selectivity and potency is paramount. The pyrazole scaffold is well-documented for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer agents. The structural motif of 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol aligns with this trend, offering a versatile platform for designing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential to modulate key biological pathways implicated in chronic diseases. For instance, preliminary computational studies suggest that it may interact with enzymes involved in metabolic disorders. Additionally, its ability to cross the blood-brain barrier could make it suitable for treating central nervous system (CNS) disorders. These possibilities underscore the need for rigorous experimental validation to fully elucidate its therapeutic potential.

The synthesis of 2-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-ylphenol presents both challenges and opportunities for synthetic chemists. The multi-step process involves careful regioselective functionalization of the pyrazole ring and introduction of the acetyl-furan group. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions could be employed to improve yield and purity. Optimizing these synthetic routes would facilitate large-scale production and subsequent pharmacological evaluation.

From a computational chemistry perspective, molecular modeling has been instrumental in predicting the binding modes of 2-(furancarbonyl)-3 phenyl 4 5 dihydro 1H pyrazol 5 yl phenol (CAS No: 364737 73 5) to biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its efficacy and selectivity. By leveraging high-throughput virtual screening (HTVS), researchers can rapidly identify potential lead compounds for further optimization.

The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits moderate solubility in aqueous media, which is favorable for oral administration. However, additional studies are needed to assess its metabolic stability and excretion pathways. Understanding these parameters is crucial for determining appropriate dosing regimens and minimizing side effects.

In conclusion,2 - 1 - (furan - 2 - carbonyl) - 3 - phenyl - 4 , 5 - dihydro - 1 H - pyrazol - 5 - ylphenol (CAS No: 364737 - 73 - 5) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics. As research progresses, additional insights into its pharmacological properties will be gained through both experimental and computational approaches.

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